

A Technical Guide to Topaz for Single-Particle Cryo-EM Analysis

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Introduction: **Topaz** is a powerful, open-source software package that leverages deep learning to address two critical challenges in the single-particle cryo-electron microscopy (cryo-EM) data analysis pipeline: particle picking and micrograph denoising.[1][2] Developed to improve the accuracy and efficiency of identifying particles in noisy micrographs, **Topaz** has become an essential tool for researchers aiming for high-resolution structure determination. This guide provides an in-depth technical overview of **Topaz**'s core functionalities, experimental protocols, and performance metrics, tailored for researchers, scientists, and professionals in drug development.

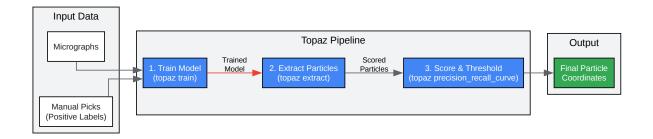
Core Technology I: Particle Picking

The primary innovation of **Topaz** for particle picking is its use of a positive-unlabeled (PU) learning framework with convolutional neural networks (CNNs).[3] This approach is particularly effective for cryo-EM data, where manually labeling every non-particle (a negative example) is infeasible. Instead, **Topaz** learns to distinguish particles from the background using only a small set of user-provided positive examples (particle coordinates) and the vast amount of remaining unlabeled data on the micrograph.[3]

Logical Workflow for Particle Picking

The **Topaz** particle picking pipeline is a multi-step process designed to train a model on a subset of data and then apply it to the entire dataset for automated particle identification.[3]





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Fig. 1: The **Topaz** particle picking workflow.

Experimental Protocol: Particle Picking

This protocol outlines the command-line usage of **Topaz** for training a particle-picking model and extracting particle coordinates.

- Model Training (topaz train): The core training step. A model is trained using a set of micrographs and corresponding particle coordinates.
 - Methodology: Provide a list of micrograph file paths and their associated particle coordinate files. The PU learning algorithm trains a CNN to score regions of the micrograph based on their likelihood of containing a particle.
 - Command:
 - Key Parameters:
 - -i: Path to training micrographs.
 - -t: Path to text files with particle coordinates.
 - --train-path: Directory to save the trained model.
- Particle Extraction (topaz extract): Use the trained model to identify and extract particle coordinates from a larger set of micrographs.



- Methodology: The trained model is applied in a sliding-window fashion across each micrograph. A score is assigned to each pixel. A non-maximum suppression algorithm is then used to identify the final particle coordinates from the score map.[1][3]
- Command:
- Key Parameters:
 - -m: Path to the trained model file.
 - -i: Path to all micrographs for picking.
 - -o: Directory to save the output coordinate files.
- Thresholding (**topaz** precision_recall_curve): Particles extracted by **Topaz** have associated scores. This optional but recommended step helps determine an optimal score threshold to balance precision and recall.[4]
 - Methodology: Using a validation set of micrographs with known particle locations, this
 command calculates precision-recall metrics at various score thresholds, allowing the user
 to select a threshold that optimizes the F1-score or meets specific experimental needs.[4]
 - Command:

Quantitative Performance Data: Particle Picking

Studies have demonstrated that **Topaz** significantly outperforms traditional methods in both the quantity of high-quality particles identified and the resolution of the final reconstruction.[3]



| Metric | Dataset (EMPIAR- ID) | Topaz Performance | Comparison Method Performance |
|----------------------------|-----------------------------|-------------------------------|-------------------------------------|
| Particle Count Increase | 10025 | 3.22x more particles | Curated Deposited Set |
| 10028 | 1.72x more particles | Curated Deposited Set | |
| 10215 | 3.68x more particles | Curated Deposited Set | - |
| Reconstruction Resolution | 10025 (β- galactosidase) | 3.70 Å | 3.92 Å (Template Picking) |
| False Positive Rate | 10096 (TcdA1) | ~0.5% after 2D classification | Not specified |

Table 1: Performance metrics for **Topaz** particle picking compared to conventional methods. Data sourced from Bepler, et al., Nature Methods (2019).[3]

Core Technology II: Micrograph Denoising

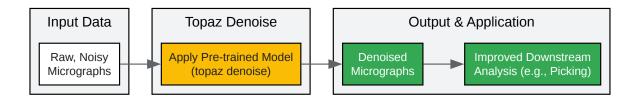
Topaz-Denoise utilizes a deep learning method to reliably and rapidly increase the signal-to-noise ratio (SNR) of cryo-EM images and cryo-electron tomography (cryo-ET) tomograms.[5] The core algorithm is based on the Noise2Noise framework, which cleverly circumvents the need for clean, noise-free ground truth images for training.[6][7]

By splitting the movie frames from a cryo-EM camera into even and odd sets, two independent but noisy observations of the same underlying signal are created. The neural network is trained to reconstruct the signal in one set from the other, effectively learning the statistical properties of the noise without ever seeing a "perfect" image.[6]

Logical Workflow for Denoising

The denoising workflow is straightforward, typically involving the application of a pre-trained general model to new datasets without requiring additional training.[5]





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Fig. 2: The **Topaz**-Denoise workflow.

Experimental Protocol: Denoising

This protocol describes how to use the **topaz** denoise command. **Topaz** provides several pretrained models that are effective across a wide range of imaging conditions.[6]

- Denoise Micrographs (topaz denoise): Apply a pre-trained model to enhance the SNR of your micrographs.
 - Methodology: The command loads a specified pre-trained model and processes the input micrographs, writing the denoised versions to an output directory. The general models are trained on thousands of micrographs from diverse datasets, making them broadly applicable.[5][6]
 - Command:
 - Key Parameters:
 - -i: Path to input micrographs.
 - -o: Directory to save denoised micrographs.
 - --model-path: Path to a pre-trained model file. If not specified, Topaz uses a default general model.

Quantitative Performance Data: Denoising

Denoising with **Topaz** offers a substantial improvement in image quality, which facilitates better visualization and can improve the performance of downstream processing steps.



| Metric | Performance | Comparison |
|-----------------|-------------------------|-----------------|
| SNR Improvement | ~100x | Raw Micrographs |
| ~1.8x | Other Denoising Methods | |

Table 2: Signal-to-Noise Ratio (SNR) improvement with **Topaz**-Denoise. Data sourced from Bepler, et al., bioRxiv (2019).[6]

Integration with Cryo-EM Suites

Topaz is designed to be modular and is widely integrated into popular cryo-EM data processing suites.[6] Notably, it is available as a set of jobs within CryoSPARC and can be incorporated into Appion pipelines, allowing for seamless inclusion into existing workflows.[6][8]

Conclusion

Topaz provides a robust, deep learning-based solution for automated particle picking and micrograph denoising. Its PU learning approach for picking enables the identification of challenging particles from minimal labels, while its Noise2Noise denoising framework significantly enhances micrograph quality without requiring ground-truth data.[3][6] For researchers and drug development professionals, **Topaz** represents a significant advancement, enabling higher throughput, improved accuracy, and ultimately, higher-resolution structural insights from cryo-EM data.

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